![molecular formula C19H20N2O4 B4088912 N-{2-[(allylamino)carbonyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B4088912.png)
N-{2-[(allylamino)carbonyl]phenyl}-3,5-dimethoxybenzamide
Overview
Description
N-{2-[(allylamino)carbonyl]phenyl}-3,5-dimethoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties that make it an ideal candidate for various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of N-{2-[(allylamino)carbonyl]phenyl}-3,5-dimethoxybenzamide is not fully understood. However, it is believed to act by binding to specific sites on enzymes and inhibiting their activity. This compound has been shown to have a high affinity for certain enzymes, which makes it an ideal candidate for enzyme inhibition studies.
Biochemical and Physiological Effects:
N-{2-[(allylamino)carbonyl]phenyl}-3,5-dimethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can have downstream effects on various cellular processes. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
N-{2-[(allylamino)carbonyl]phenyl}-3,5-dimethoxybenzamide has several advantages for lab experiments. It has a high affinity for certain enzymes, which makes it an ideal candidate for enzyme inhibition studies. This compound is also relatively stable and easy to synthesize, which makes it readily available for research purposes. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound may have off-target effects on other enzymes or cellular processes, which can complicate data interpretation.
Future Directions
There are several future directions for research on N-{2-[(allylamino)carbonyl]phenyl}-3,5-dimethoxybenzamide. One potential direction is to further investigate its mechanism of action and identify specific targets for enzyme inhibition. Another direction is to explore its potential applications in cancer therapy and develop more potent analogs with improved anticancer activity. Additionally, this compound could be used in combination with other drugs to enhance their efficacy or reduce potential side effects. Overall, N-{2-[(allylamino)carbonyl]phenyl}-3,5-dimethoxybenzamide has significant potential for scientific research and warrants further investigation.
Scientific Research Applications
N-{2-[(allylamino)carbonyl]phenyl}-3,5-dimethoxybenzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have inhibitory effects on certain enzymes such as proteases, kinases, and phosphatases. It has also been shown to have potential anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
properties
IUPAC Name |
3,5-dimethoxy-N-[2-(prop-2-enylcarbamoyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-4-9-20-19(23)16-7-5-6-8-17(16)21-18(22)13-10-14(24-2)12-15(11-13)25-3/h4-8,10-12H,1,9H2,2-3H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREBQTGBHJEPTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCC=C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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